Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is usually carried out under acidic or basic conditions, depending on the desired product. For instance, the synthesis of quinoxaline derivatives can be achieved using green chemistry principles, which focus on environmentally friendly and cost-effective methods .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry approaches can reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its therapeutic potential in these areas.
Mechanism of Action
The mechanism of action of Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. For example, they can inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Pyrrolidine: A five-membered nitrogen-containing ring that is a common scaffold in medicinal chemistry.
Thiazole: A sulfur and nitrogen-containing heterocycle with various biological activities.
Uniqueness
Quinoxalin-6-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic moieties.
Properties
IUPAC Name |
quinoxalin-6-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(11-1-2-13-14(9-11)18-5-4-17-13)20-7-3-12(10-20)22-16-19-6-8-23-16/h1-2,4-6,8-9,12H,3,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASFNXFJHMPBQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.